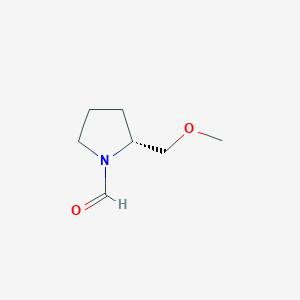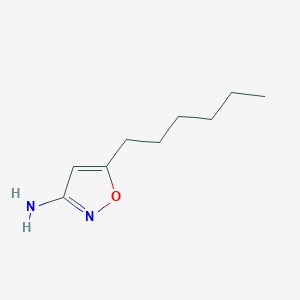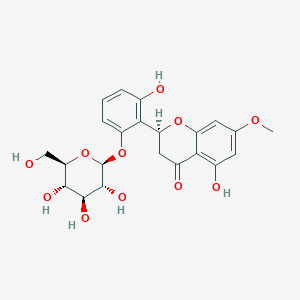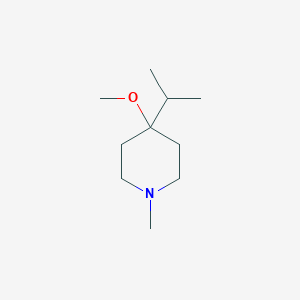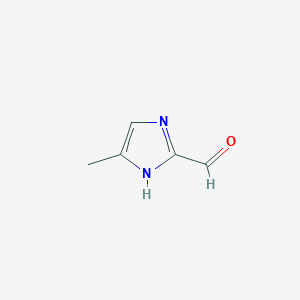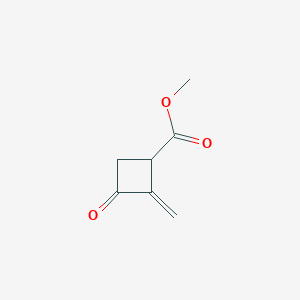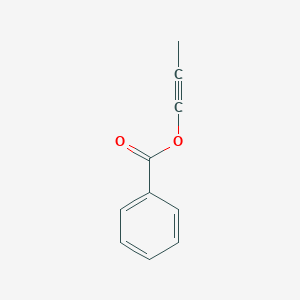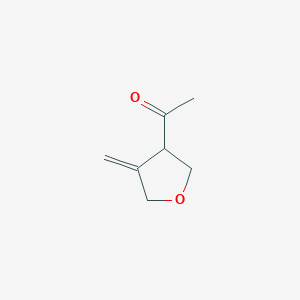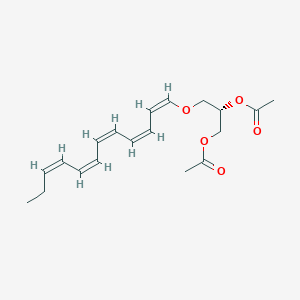
Diacetylfecapentaene-12
描述
Diacetylfecapentaene-12 is a chemical compound with the molecular formula C19H26O5 . It is a derivative of fecapentaene-12, a mutagen found in human feces. This compound is known for its cytotoxic and genotoxic properties, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diacetylfecapentaene-12 involves the esterification of fecapentaene-12. The process typically includes the reaction of fecapentaene-12 with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
化学反应分析
Types of Reactions: Diacetylfecapentaene-12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Less oxidized forms of this compound.
Substitution: Products where acetate groups are replaced by other functional groups.
科学研究应用
Diacetylfecapentaene-12 has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Its cytotoxic and genotoxic properties make it a valuable tool for studying cellular responses to DNA damage.
Medicine: Research on this compound contributes to understanding the mechanisms of mutagenesis and carcinogenesis.
Industry: It is used in the development of new chemical processes and products
作用机制
Diacetylfecapentaene-12 exerts its effects through several mechanisms:
DNA Damage: It causes DNA interstrand cross-links, single-strand breaks, and DNA-protein cross-links, leading to cytotoxicity and genotoxicity.
Thiol Depletion: It reacts with cellular thiols, such as glutathione, causing oxidative stress and cellular damage.
Molecular Targets and Pathways:
DNA: Direct interaction with DNA leads to various forms of DNA damage.
Cellular Thiols: Reaction with thiols results in oxidative stress and disruption of cellular redox balance.
相似化合物的比较
Fecapentaene-12: The parent compound, known for its mutagenic properties.
Other Diacetyl Derivatives: Compounds with similar esterification patterns but different alkyl chains or functional groups.
Uniqueness: Diacetylfecapentaene-12 is unique due to its specific esterification pattern, which influences its reactivity and biological effects. Its ability to cause multiple forms of DNA damage and react with cellular thiols distinguishes it from other similar compounds .
属性
IUPAC Name |
[(2S)-2-acetyloxy-3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-19(24-18(3)21)16-23-17(2)20/h5-14,19H,4,15-16H2,1-3H3/b6-5-,8-7-,10-9-,12-11-,14-13-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCJVVVGQCNQPV-RKPGXGCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CC=COCC(COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C/C=C\C=C/C=C\OC[C@@H](COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120789-74-4 | |
| Record name | Diacetylfecapentaene-12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


